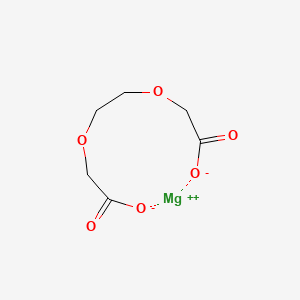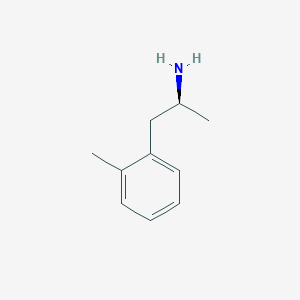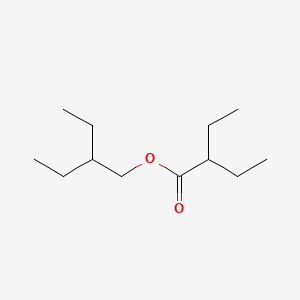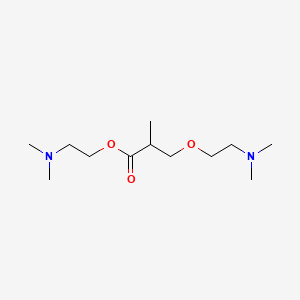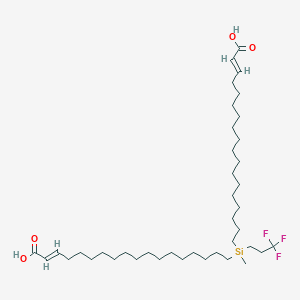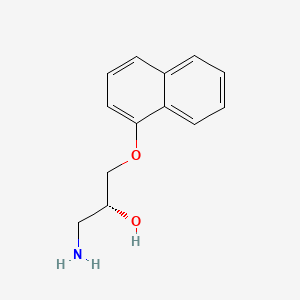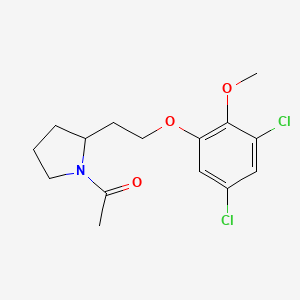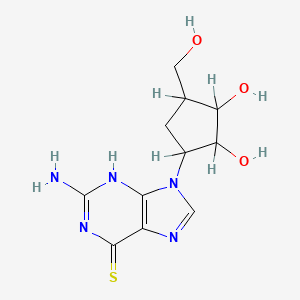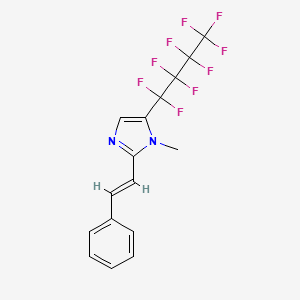
1-Methyl-5-(nonafluorobutyl)-2-(2-phenylethenyl)-1H-imidazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Methyl-5-(nonafluorobutyl)-2-(2-phenylethenyl)-1H-imidazole is a synthetic organic compound that belongs to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms, which are known for their wide range of biological activities and applications in various fields such as pharmaceuticals, agriculture, and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-5-(nonafluorobutyl)-2-(2-phenylethenyl)-1H-imidazole typically involves multi-step organic reactions. A common approach might include:
Formation of the imidazole ring: This can be achieved through the condensation of glyoxal, formaldehyde, and ammonia or primary amines.
Introduction of the nonafluorobutyl group: This step might involve the use of a fluorinating agent such as nonafluorobutyl iodide in the presence of a base.
Addition of the phenylethenyl group: This can be done through a Heck reaction, where a palladium catalyst is used to couple the imidazole with a styrene derivative.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反应分析
Types of Reactions
1-Methyl-5-(nonafluorobutyl)-2-(2-phenylethenyl)-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The imidazole ring can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield imidazole N-oxides, while reduction could lead to the formation of partially or fully reduced imidazole derivatives.
科学研究应用
Chemistry: As a ligand in coordination chemistry or as a building block in organic synthesis.
Biology: Potential use as a bioactive molecule in drug discovery and development.
Medicine: Possible applications in the development of pharmaceuticals targeting specific biological pathways.
Industry: Use in the production of advanced materials with unique properties, such as fluorinated polymers.
作用机制
The mechanism of action of 1-Methyl-5-(nonafluorobutyl)-2-(2-phenylethenyl)-1H-imidazole would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The nonafluorobutyl group could enhance the compound’s lipophilicity, affecting its distribution and interaction within biological systems.
相似化合物的比较
Similar Compounds
1-Methyl-2-phenylethenyl-1H-imidazole: Lacks the nonafluorobutyl group, which might affect its biological activity and chemical properties.
1-Methyl-5-(trifluoromethyl)-2-(2-phenylethenyl)-1H-imidazole: Contains a trifluoromethyl group instead of a nonafluorobutyl group, potentially leading to different reactivity and applications.
Uniqueness
The presence of the nonafluorobutyl group in 1-Methyl-5-(nonafluorobutyl)-2-(2-phenylethenyl)-1H-imidazole makes it unique compared to other imidazole derivatives. This group can impart distinct chemical and physical properties, such as increased stability, lipophilicity, and potential for specific interactions in biological systems.
属性
CAS 编号 |
141363-31-7 |
|---|---|
分子式 |
C16H11F9N2 |
分子量 |
402.26 g/mol |
IUPAC 名称 |
1-methyl-5-(1,1,2,2,3,3,4,4,4-nonafluorobutyl)-2-[(E)-2-phenylethenyl]imidazole |
InChI |
InChI=1S/C16H11F9N2/c1-27-11(9-26-12(27)8-7-10-5-3-2-4-6-10)13(17,18)14(19,20)15(21,22)16(23,24)25/h2-9H,1H3/b8-7+ |
InChI 键 |
HTJVBNLJYCXUIG-BQYQJAHWSA-N |
手性 SMILES |
CN1C(=CN=C1/C=C/C2=CC=CC=C2)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F |
规范 SMILES |
CN1C(=CN=C1C=CC2=CC=CC=C2)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


